4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1220030-23-8
Cat. No.: VC2845397
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride - 1220030-23-8](/images/structure/VC2845397.png)
Specification
CAS No. | 1220030-23-8 |
---|---|
Molecular Formula | C14H21Cl2NO |
Molecular Weight | 290.2 g/mol |
IUPAC Name | 4-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C14H20ClNO.ClH/c1-11-2-3-14(13(15)10-11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H |
Standard InChI Key | BMWRRXKOHVWOHG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl |
Canonical SMILES | CC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl |
Introduction
Chemical Properties
Chemical Structure and Identification
The compound 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride features a piperidine ring connected to a 2-chloro-4-methylphenoxy group via an ethyl linker. This specific arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.
Table 1: Identification Parameters
Parameter | Information |
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CAS Number | 1220030-23-8 |
Molecular Formula | C₁₄H₂₁Cl₂NO |
Systematic IUPAC Name | 4-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine hydrochloride |
MDL Number | MFCD13560094 |
Physical and Molecular Properties
The compound presents as a crystalline solid at room temperature with specific physical characteristics that distinguish it from related compounds.
Table 2: Physical and Molecular Properties
Property | Value |
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Molecular Weight | 290.24 g/mol |
Physical State | Crystalline solid |
Solubility | Soluble in polar organic solvents |
Melting Point | Data not available in search results |
LogP | Data not available in search results |
Synthesis Methods
Salt Formation Process
The formation of the hydrochloride salt typically improves stability and solubility characteristics compared to the free base. Drawing from information about similar compounds, the hydrochloride salt formation likely involves:
"The hydrochloride salt may be prepared by purging or addition of organic or inorganic acid to a solution of the free base in an appropriate solvent" .
Biological Activity
Activity Type | Description | Research Status |
---|---|---|
Anticholinesterase Activity | Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases | Preliminary research stage |
Neuroprotective Effects | Structural analogs demonstrate protection of dopaminergic neurons from degeneration | Investigational |
Receptor Modulation | May interact with specific receptors in neurotransmitter systems | Theoretical based on structural features |
Structure-Activity Relationships
The biological activity of 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride is likely influenced by specific structural features:
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The chlorine atom at position 2 of the phenoxy group potentially enhances binding affinity to biological targets
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The methyl group at position 4 may influence lipophilicity and membrane permeability
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The piperidine ring serves as a basic center that can interact with anionic sites in enzymes or receptors
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The ethyl linker provides appropriate spacing between the aromatic and piperidine moieties
Comparative Analysis with Similar Compounds
Structural Analogs
Comparing 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride with structurally related compounds provides insights into its unique properties and potential applications.
Table 4: Comparison with Structural Analogs
Positional Isomer Effects
The position of substituents on both the piperidine ring and the phenoxy group significantly impacts biological activity. For instance, comparing 4-substituted with 3-substituted piperidines reveals differences in their ability to interact with biological targets. Similarly, the arrangement of chloro and methyl groups on the phenoxy moiety affects binding characteristics and target selectivity.
Research Applications
Medicinal Chemistry
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride shows potential applications in several areas of medicinal chemistry:
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Neurodegenerative disease research: The potential anticholinesterase activity makes it relevant for Alzheimer's disease studies
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Neuropsychiatric disorder investigations: Compounds with similar structures may protect dopaminergic neurons, suggesting relevance for conditions like Parkinson's disease
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Building block for drug development: The compound can serve as a scaffold for developing more complex pharmaceutical candidates
Organic Synthesis
Beyond direct pharmacological applications, the compound can also serve as:
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An intermediate in the synthesis of more complex molecules
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A model compound for studying reaction mechanisms
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A structural component in the development of chemical libraries for high-throughput screening
Analytical Methods
Identification and Characterization
Standard analytical techniques employed for characterizing 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride likely include:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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Elemental analysis for composition verification
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